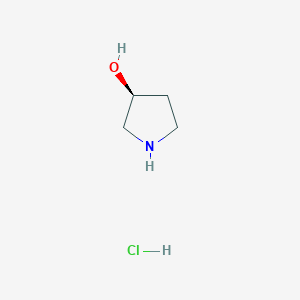

(S)-3-Hydroxypyrrolidine hydrochloride

描述

属性

IUPAC Name |

(3S)-pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c6-4-1-2-5-3-4;/h4-6H,1-3H2;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMSJEFZULFYTB-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624556 | |

| Record name | (3S)-Pyrrolidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122536-94-1 | |

| Record name | 3-Pyrrolidinol hydrochloride, (3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122536941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-Pyrrolidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-Hydroxypyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Pyrrolidinol hydrochloride, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY8EDF8GSP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (S)-3-Hydroxypyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of (S)-3-Hydroxypyrrolidine hydrochloride, a key chiral building block in pharmaceutical development. The information is presented to support research, synthesis, and quality control activities.

Core Physical and Chemical Data

This compound is a pyrrolidine derivative valued for its role in asymmetric synthesis. A comprehensive understanding of its physical properties is essential for its effective use in laboratory and manufacturing settings.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Chemical Name | (3S)-pyrrolidin-3-ol;hydrochloride[1] |

| CAS Number | 122536-94-1[1][2] |

| Molecular Formula | C₄H₁₀ClNO[1][3] |

| Molecular Weight | 123.58 g/mol [1][3] |

| Appearance | Off-White to Pale Beige Solid[2][4] |

| Melting Point | 104-107°C[2][4] or 106°C to 107°C |

| Boiling Point | 108-110°C at 8 mmHg[2][4] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol.[2][4][5] |

| Stability | Hygroscopic[2][4] |

| Storage Temperature | Room Temperature, under inert atmosphere[2][4] |

Experimental Protocols

Detailed methodologies for determining the key physical properties cited above are provided to ensure accurate and reproducible results in a laboratory setting.

Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. This is observed by heating a small, powdered sample in a capillary tube and recording the temperature range from the first sign of melting to the complete liquefaction of the material.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle or spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently crush the solid using a mortar and pestle.[6]

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of material. Tap the sealed end of the tube on a hard surface to compact the sample into the bottom. The packed sample height should be approximately 2-3 mm.[7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Conduct a preliminary rapid heating run to quickly determine an approximate melting range. This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination: For a precise measurement, set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.[1]

-

Observation and Recording: Carefully observe the sample through the viewing lens. Record the temperature (T1) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T2) at which the entire sample has melted into a clear liquid.

-

Reporting: The melting point is reported as the range from T1 to T2. For a pure compound, this range should be narrow (e.g., 1-2°C).[7] Repeat the measurement with a fresh sample to ensure consistency.

Assessment of Physical Appearance

Visual inspection is the first step in the physical characterization of a chemical substance.

Principle: The appearance of a compound, including its physical state, color, and form, is documented under standard laboratory conditions.

Apparatus:

-

Spatula

-

White, non-reactive surface (e.g., a watch glass or ceramic tile)

-

Adequate lighting source

Procedure:

-

Place a small, representative sample of this compound on the white surface using a clean spatula.

-

Observe the sample under bright, neutral light.

-

Record the physical state (e.g., crystalline solid, powder).

-

Record the color of the material (e.g., Off-White, Pale Beige).

-

Record any other notable characteristics, such as texture (e.g., fine, granular).

Determination of Solubility (Qualitative)

Understanding a compound's solubility is crucial for selecting appropriate solvents for reactions, purification, and formulation.

Principle: A small, pre-weighed amount of the solute is added to a measured volume of a solvent. The mixture is agitated, and the degree of dissolution is observed to classify the solubility.

Apparatus:

-

Small test tubes

-

Vortex mixer or shaker

-

Graduated pipettes or burette

-

Analytical balance

Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 10-20 mg) into a clean, dry test tube.

-

Add a small, measured volume of the test solvent (e.g., 0.5 mL of DMSO or Methanol) to the test tube.[8]

-

Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.

-

Visually inspect the solution against a contrasting background to see if the solid has completely dissolved.

-

If the solid has not dissolved, continue adding the solvent in small, measured increments (e.g., 0.5 mL), agitating thoroughly after each addition, until the solid dissolves or a maximum volume (e.g., 3 mL) is reached.

-

Record the results using qualitative terms:

-

Freely soluble: Dissolves completely in a small amount of solvent.

-

Soluble: Dissolves with agitation.

-

Sparingly soluble: Only a small portion dissolves.

-

Slightly soluble: Dissolves with difficulty or upon heating.

-

Insoluble: No visible dissolution.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of a chemical sample like this compound.

Caption: Logical workflow for the physical characterization of a solid chemical compound.

References

- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 2. byjus.com [byjus.com]

- 3. davjalandhar.com [davjalandhar.com]

- 4. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Student Question : What methods are used to identify and describe chemical compounds? | Chemistry | QuickTakes [quicktakes.io]

- 6. westlab.com [westlab.com]

- 7. youtube.com [youtube.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

(S)-3-Hydroxypyrrolidine Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

CAS Number: 122536-94-1

Chemical Structure:

(3S)-pyrrolidin-3-ol;hydrochloride

This technical guide provides an in-depth overview of (S)-3-Hydroxypyrrolidine hydrochloride, a pivotal chiral building block in modern pharmaceutical development. Designed for researchers, scientists, and professionals in drug discovery, this document consolidates essential data, experimental protocols, and logical workflows to facilitate its application in the synthesis of complex molecular entities.

Core Physicochemical and Pharmacokinetic Data

This compound is a white crystalline solid readily soluble in water and alcoholic solvents. Its chiral nature and the presence of a hydroxyl group make it a versatile intermediate in the synthesis of a wide array of bioactive molecules.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀ClNO | [1][2] |

| Molecular Weight | 123.58 g/mol | [1][2] |

| CAS Number | 122536-94-1 | [1][2] |

| IUPAC Name | (3S)-pyrrolidin-3-ol;hydrochloride | [1] |

| SMILES | Cl.O[C@H]1CCNC1 | [3] |

| Melting Point | 106°C to 107°C | [1] |

| Boiling Point | 108°C to 110°C (at 8 mmHg) | [1] |

| Appearance | White crystalline solid | |

| Purity | Typically ≥97% | [1] |

Synthetic Pathway and Experimental Protocols

A common and efficient method for the preparation of this compound involves a three-step synthesis starting from the readily available (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine. This pathway leverages a Mitsunobu reaction for stereochemical inversion, followed by hydrolysis and deprotection.

Synthetic Workflow Diagram

References

An In-depth Technical Guide to the Synthesis and Purification of (S)-3-Hydroxypyrrolidine Hydrochloride

(S)-3-Hydroxypyrrolidine hydrochloride is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds, including treatments for neurological, cardiovascular, and metabolic disorders.[1] Its stereospecific structure is vital for the efficacy and safety of these drugs, making its efficient and enantiomerically pure synthesis a topic of significant interest for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the primary synthetic routes and purification strategies for this compound. It includes detailed experimental protocols for key methodologies, a comparative summary of quantitative data, and visual representations of the synthetic pathways and workflows.

Synthetic Strategies

Several synthetic strategies have been developed to produce this compound in high enantiomeric purity. The choice of a particular route often depends on factors such as the availability and cost of starting materials, scalability, and safety considerations. The most prominent methods are detailed below.

Synthesis from (R)-1-N-Boc-3-hydroxypyrrolidine via Mitsunobu Inversion

This approach utilizes the readily available and relatively inexpensive (R)-enantiomer of N-Boc-3-hydroxypyrrolidine to generate the desired (S)-configuration through a stereochemical inversion. The key transformation is a Mitsunobu reaction, followed by hydrolysis of the resulting ester and deprotection of the nitrogen.[2]

Key Features:

-

Readily available starting material.

-

High stereochemical inversion efficiency.

-

Good overall yield.[2]

Experimental Protocol:

Step 1: Esterification with Configuration Inversion (Mitsunobu Reaction)

-

Dissolve (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine (1 equivalent), benzoic acid (1.3 equivalents), and triphenylphosphine (1.3 equivalents) in dry tetrahydrofuran (THF).[2]

-

Cool the mixture to -10°C under a nitrogen atmosphere.[2]

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.3 equivalents) dropwise, maintaining the internal temperature below -5°C.[2]

-

Allow the reaction to warm to room temperature and stir for 12-14 hours.[2]

-

The crude product, an ester with the inverted (S)-configuration, is typically used in the next step without further purification.[2]

Step 2: Hydrolysis of the Ester

-

The crude ester from the previous step is subjected to hydrolysis under basic conditions, for example, using sodium hydroxide, to yield (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.[2]

Step 3: Deprotection

-

The Boc protecting group is removed from (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine under acidic conditions using hydrochloric acid to afford the final product, this compound.[2][3]

Synthesis from L-Malic Acid

L-malic acid, a readily available chiral starting material, can be converted to (S)-3-Hydroxypyrrolidine. The synthesis involves the formation of a cyclic imide, followed by reduction.

Key Features:

-

Utilizes a cheap and abundant chiral pool starting material.

-

The choice of reducing agent is critical for safety and to avoid racemization.

Experimental Protocol:

Method A: Using Lithium Aluminum Hydride (LiAlH₄)

-

L-malic acid is reacted with benzylamine to form (S)-1-benzylmaleimide via cyclization.[2]

-

The resulting imide is then reduced using a strong reducing agent like LiAlH₄.[2] This step requires anhydrous conditions and careful handling due to the pyrophoric nature of LiAlH₄. There is also a risk of partial racemization at the hydroxyl-bearing carbon.[2]

-

The final step involves the removal of the benzyl group by catalytic hydrogenation under pressure to yield (S)-3-Hydroxypyrrolidine.[2]

Method B: Improved Method Using Sodium Borohydride-Iodine

-

An improved synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is achieved by a melting reaction of L-malic acid and benzylamine without a solvent.[4]

-

The subsequent reduction is carried out using a safer sodium borohydride-iodine system in tetrahydrofuran.[4]

Synthesis from L-Glutamic Acid

L-glutamic acid is another versatile chiral starting material for the synthesis of (S)-3-Hydroxypyrrolidine. The general strategy involves the reduction of the carboxylic acid functionalities and subsequent cyclization.

Key Features:

-

Readily available amino acid as a starting material.

-

Multiple steps are typically required for the transformation.

A common route involves the conversion of L-glutamic acid to the corresponding pyroglutamic acid, which can then be further reduced.[5]

Synthesis from trans-4-Hydroxy-L-proline

trans-4-Hydroxy-L-proline is a naturally occurring amino acid derivative that can serve as a chiral precursor.[6][7] The synthesis requires the removal of the carboxyl group and potential modification of the hydroxyl position, depending on the desired stereochemistry.

Purification

The final purification of this compound is crucial to meet the stringent requirements for pharmaceutical applications. Common purification techniques include:

-

Recrystallization: The hydrochloride salt is often purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/ether, to remove impurities.

-

Distillation: For the free base, distillation under reduced pressure can be an effective purification method.[8]

-

Chromatography: In some cases, column chromatography may be employed to achieve high purity, although this is less common on an industrial scale.

Quantitative Data Summary

The following table summarizes typical quantitative data for the different synthetic routes. Please note that yields and purity can vary significantly based on reaction conditions and scale.

| Starting Material | Key Reagents | Reported Overall Yield | Reported Purity | Reference |

| (R)-1-N-Boc-3-hydroxypyrrolidine | DIAD, PPh₃, Benzoic Acid, NaOH, HCl | Good | High | [2] |

| L-Malic Acid | Benzylamine, LiAlH₄ or NaBH₄/I₂ | Moderate | Variable | [2][4] |

| L-Glutamic Acid | Various | Moderate | High | [9][10] |

| trans-4-Hydroxy-L-proline | Various | Moderate | High | [11] |

Visualizing the Synthetic Pathways

The following diagrams illustrate the core synthetic workflows for producing this compound.

Caption: Synthesis via Mitsunobu Inversion.

Caption: Synthesis from L-Malic Acid.

Caption: General Purification Workflow.

References

- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. CN105646321A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. (S)-3-Hydroxypyrrolidine synthesis - chemicalbook [chemicalbook.com]

- 4. Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol | Scientific.Net [scientific.net]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. trans-4-Hydroxy-L-proline ≥99 Hyp [sigmaaldrich.com]

- 8. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 9. Synthesis of nonracemic hydroxyglutamic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (S)-3-Hydroxypyrrolidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (S)-3-Hydroxypyrrolidine hydrochloride (CAS No: 122536-94-1), a pivotal chiral building block in pharmaceutical development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound, a compound with the molecular formula C₄H₁₀ClNO and a molecular weight of 123.58 g/mol .[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom. While publicly available, detailed spectral assignments for this compound are limited, the following tables represent typical chemical shifts observed for this compound and its parent free base.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 | m | 1H | CH-OH |

| ~3.4 | m | 2H | CH₂-N |

| ~3.2 | m | 2H | CH₂-N |

| ~2.1 | m | 2H | CH₂ |

Note: Data is typically acquired in D₂O. Chemical shifts can vary depending on the solvent and concentration. The broad signals of the N-H and O-H protons are often not observed in D₂O due to deuterium exchange.

A patent for the synthesis of the free base, (S)-3-hydroxypyrrolidine, in CDCl₃ reports the following shifts: 4.3-4.4 ppm (m, 1H), 3.05-3.15 ppm (m, 1H), 3.0 ppm (bs, 2H), 2.75-2.9 ppm (m, 3H), 1.85-2.0 ppm (m, 1H), and 1.6-1.75 ppm (m, 1H).[4]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~70 | CH-OH |

| ~55 | CH₂-N |

| ~45 | CH₂-N |

| ~35 | CH₂ |

Note: Data is typically acquired in D₂O. Chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound is characterized by the following key absorption bands.

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~2700 | Broad | N-H stretch (ammonium salt) |

| ~1600 | Medium | N-H bend |

| ~1080 | Strong | C-O stretch |

Note: Data is typically acquired from a solid sample using an ATR or KBr pellet technique.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data

| m/z | Ion Type |

| 123.0451 | [M+H]⁺ (Calculated Exact Mass of C₄H₁₀ClNO) |

| 88.0706 | [M-Cl]⁺ (Calculated for C₄H₁₀NO) |

Note: Electrospray ionization (ESI) is a common technique for the analysis of this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O), in a 5 mm NMR tube. The spectra are recorded on a spectrometer, for instance, a Bruker AC-300 or equivalent.[2] For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to a reference standard. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum is commonly obtained using a solid sample. One method is the KBr pellet technique, where a small amount of the compound is ground with potassium bromide and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly onto the ATR crystal.[1] The spectrum is recorded, for example, on a Bruker Tensor 27 FT-IR spectrometer.[1]

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol or water, and introduced into the instrument. The analysis provides the mass-to-charge ratio of the protonated molecule and any significant fragments.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 2769408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

A Technical Guide to High-Purity (S)-3-Hydroxypyrrolidine Hydrochloride for Pharmaceutical Research and Development

An in-depth resource for researchers, scientists, and drug development professionals on the procurement, analysis, and application of (S)-3-Hydroxypyrrolidine hydrochloride.

This compound is a critical chiral building block in the pharmaceutical industry, prized for its role in the asymmetric synthesis of a wide array of active pharmaceutical ingredients (APIs). Its stereospecific structure makes it an invaluable intermediate in the development of drugs where enantiomeric purity is paramount for therapeutic efficacy and safety. This guide provides a comprehensive overview of commercial suppliers, quality specifications, and key experimental protocols relevant to its application in drug discovery and development.

Commercial Suppliers and Specifications

The procurement of high-purity this compound is the foundational step for its successful application. A variety of chemical suppliers offer this reagent at different purity grades. Below is a comparative summary of specifications from selected suppliers. Researchers should always refer to the supplier's most recent Certificate of Analysis (CoA) for lot-specific data.

| Supplier | Purity | Enantiomeric Purity | Melting Point (°C) | Appearance | CAS Number |

| Thermo Scientific Chemicals | 97% | > 99% | 104-106[1] | Off-white solid[1] | 122536-94-1 |

| AK Scientific, Inc. | 98% (HPLC) | Not specified | 100-104 | Solid | 122536-94-1 |

| Alfa Aesar | 97% | > 99% | 102.8-106[2] | Off-white solid[2] | 122536-94-1 |

| Chem-Impex International | >98.0% (T) | Not specified | 102-107 | White to off-white crystalline powder | 122536-94-1 |

| Anhui Dexinjia Biopharm Co., Ltd. | 98% | Not specified | Not specified | Not specified | 122536-94-1 |

| Hebei Chuanghai Biotechnology Co., Ltd. | 99% | Not specified | Not specified | Not specified | 122536-94-1 |

Role in Drug Synthesis

This compound serves as a key chiral intermediate in the synthesis of numerous pharmaceuticals. Its structural features are essential for the stereocontrolled synthesis of complex molecules.[3] A notable application is in the production of the antihypertensive drug Barnidipine, a dihydropyridine calcium channel blocker.[3] The chiral center and the hydroxyl group on the pyrrolidine ring are crucial for the specific three-dimensional structure required for its pharmacological activity.[3]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the stereochemical inversion of (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine. The following protocol is adapted from patent literature and provides a general framework for its synthesis.[4]

Step 1: Mitsunobu Reaction for Stereochemical Inversion [4]

-

Dissolve (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine (1 equivalent), benzoic acid (1.3 equivalents), and triphenylphosphine (1.3 equivalents) in dry tetrahydrofuran (THF).

-

Under a nitrogen atmosphere, cool the solution to -10°C.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.4 equivalents) dropwise, maintaining the internal temperature below -5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure. The crude product containing the inverted ester is used in the next step without further purification.

Step 2: Hydrolysis of the Ester [4]

-

Dissolve the crude ester from the previous step in a suitable solvent mixture (e.g., methanol/water).

-

Add sodium hydroxide (excess) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Neutralize the reaction mixture and extract the product, (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine, with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Deprotection of the Boc Group [4]

-

Dissolve the Boc-protected product in a suitable solvent such as ethyl acetate or dichloromethane.

-

Add a 4M solution of hydrochloric acid in a compatible solvent (e.g., 1,4-dioxane or ethyl acetate) and stir at room temperature for 10-12 hours.[4]

-

The product, this compound, will precipitate out of the solution.

-

Filter the solid, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as isopropanol/ethanol, to achieve high purity.[4]

Determination of Enantiomeric Purity by Chiral HPLC

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. A common method for determining enantiomeric excess (ee) is through chiral High-Performance Liquid Chromatography (HPLC), often after derivatization.

Pre-column Derivatization:

This compound has a primary amine that can be derivatized with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), to form diastereomers. These diastereomers can then be separated on a standard achiral C18 column.

Illustrative HPLC Method (Adaptable for this compound):

-

Column: A standard reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid). The exact gradient will need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength appropriate for the chosen derivatizing agent (e.g., 340 nm for Marfey's reagent adducts).

-

Column Temperature: 25°C.

Validation Parameters:

The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Application as a Chiral Auxiliary

Beyond its role as a building block, the pyrrolidine scaffold of (S)-3-Hydroxypyrrolidine can be utilized as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a prochiral substrate to direct a chemical reaction to form a new stereocenter with a specific configuration. After the reaction, the auxiliary is removed and can often be recovered.

Conclusion

High-purity this compound is an indispensable tool for the modern medicinal chemist. A thorough understanding of its commercial availability, quality attributes, and synthetic applications is essential for its effective use in the development of novel therapeutics. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and developers working with this versatile chiral building block. It is always recommended to consult specific literature and supplier documentation for the most accurate and up-to-date information.

References

Safety, handling, and storage of (S)-3-Hydroxypyrrolidine hydrochloride

An In-depth Technical Guide to the Safety, Handling, and Storage of (S)-3-Hydroxypyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and key safety characteristics of this compound (CAS No. 122536-94-1), a chiral intermediate widely used in the synthesis of pharmaceutical compounds. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of the material.

Chemical Identification

This compound is a chiral organic compound. Its key identifiers and properties are summarized below.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | (S)-pyrrolidin-3-ol hydrochloride, (3S)-pyrrolidin-3-ol;hydrochloride |

| CAS Number | 122536-94-1[1] |

| Molecular Formula | C₄H₁₀ClNO[1] |

| Molecular Weight | 123.58 g/mol [1] |

| Appearance | Off-white to pale beige crystalline powder or solid |

Hazard Identification and Toxicology

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system. It is classified under the Globally Harmonized System (GHS) as outlined below.

| GHS Classification | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Irritation | Category 2A / Category 1 | H319: Causes serious eye irritation / H318: Causes serious eye damage[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |

Signal Word: Warning or Danger [2]

Toxicological Summary:

-

Acute Toxicity: No quantitative data (e.g., LD50, LC50) is available for oral, dermal, or inhalation routes. The chemical, physical, and toxicological properties have not been thoroughly investigated.[2][4]

-

Carcinogenicity: Not identified as a probable, possible, or confirmed human carcinogen by IARC.[2][4]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are essential to minimize exposure risk. The following workflow outlines the standard procedure for handling this compound in a laboratory setting.

References

The Pivotal Role of (S)-3-Hydroxypyrrolidine Hydrochloride: A Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-3-Hydroxypyrrolidine hydrochloride, a versatile chiral building block, has emerged as a critical component in the stereoselective synthesis of a wide array of pharmaceutical agents. Its inherent chirality and functional group arrangement provide a robust scaffold for the construction of complex molecular architectures with precise three-dimensional orientations, a fundamental requirement for potent and selective drug action. This technical guide delves into the synthesis, properties, and extensive applications of this compound, offering detailed experimental protocols and insights into its role in the development of innovative therapeutics.

Physicochemical Properties

(S)-3-Hydroxypyrrolidine and its hydrochloride salt possess distinct physicochemical properties that are crucial for their handling, reaction setup, and purification.

| Property | (S)-3-Hydroxypyrrolidine | This compound |

| CAS Number | 100243-39-8 | 122536-94-1 |

| Molecular Formula | C₄H₉NO | C₄H₁₀ClNO |

| Molecular Weight | 87.12 g/mol | 123.58 g/mol [1] |

| Appearance | Clear light yellow to yellow liquid after melting[2] | White to almost white crystalline powder |

| Melting Point | 15 °C[2][3] | 106-108 °C[4] |

| Boiling Point | 108-110 °C (8 mmHg)[2][3] | Not available |

| Specific Rotation ([α]²⁰/D) | -6.5° (c=3.5% in MeOH)[2][3] | +7.4° to +8.0° (c=3.5, MeOH)[5] |

| Solubility | Fully miscible in water[2][3] | Soluble in water |

| Density | 1.078 g/mL at 20 °C[2][3] | Not available |

Synthesis of the Chiral Building Block

The enantiomerically pure (S)-3-Hydroxypyrrolidine is often synthesized from readily available chiral precursors, such as L-malic acid or L-glutamic acid. A common and efficient strategy involves the chiral inversion of the more accessible (R)-enantiomer, typically through a Mitsunobu reaction.

Synthesis of (S)-1-N-Boc-3-hydroxypyrrolidine via Mitsunobu Reaction

A key strategy for obtaining the (S)-enantiomer is the stereochemical inversion of the readily available (R)-(-)-N-Boc-3-pyrrolidinol. The Mitsunobu reaction is a powerful method for achieving this with high fidelity.

Caption: Synthetic pathway for this compound.

This protocol details the stereochemical inversion of (R)-1-N-Boc-3-hydroxypyrrolidine to its (S)-enantiomer, followed by deprotection to yield the hydrochloride salt.[4]

Step 1: Synthesis of (S)-1-N-Boc-3-benzoyloxypyrrolidine

-

In a round-bottom flask under a nitrogen atmosphere, dissolve (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine (50 g, 0.267 mol), benzoic acid (42.4 g, 0.348 mol), and triphenylphosphine (91 g, 0.348 mol) in 200 mL of dry tetrahydrofuran (THF).

-

Cool the stirred solution to -10 °C.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (68.4 mL, 0.384 mol) dropwise, maintaining the internal temperature below -5 °C. The addition should take approximately 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12 hours.

-

Remove the solvent under reduced pressure. Add 200 mL of water to the residue and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and saturated brine (2 x 50 mL).

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product as a pale yellow solid. This crude ester is used directly in the next step without further purification.

Step 2: Hydrolysis to (S)-1-N-Boc-3-hydroxypyrrolidine

-

Dissolve the crude ester from the previous step in a suitable solvent (e.g., methanol or THF).

-

Add a solution of sodium hydroxide (e.g., 1-2 M aqueous solution) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

-

Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer and concentrate to give crude (S)-1-N-Boc-3-hydroxypyrrolidine.

Step 3: Deprotection to this compound

-

Dissolve the crude (S)-1-N-Boc-3-hydroxypyrrolidine in a 4 M solution of HCl in ethyl acetate (250 mL).

-

Stir the solution at room temperature for 12 hours.

-

Filter the resulting precipitate and wash the filter cake with ethyl acetate (2 x 150 mL).

-

Dry the solid in a vacuum oven to yield this compound as a white solid.

-

Recrystallize from absolute ethanol to obtain the pure product.

| Step | Product | Overall Yield | Purity | Specific Rotation ([α]²⁰/D) | Melting Point (°C) |

| 3 | This compound | 64%[4] | 98%[4] | +7.2° (literature value)[4] | 106-108[4] |

Applications in Drug Development

The chiral nature of this compound makes it an invaluable intermediate in the synthesis of a variety of pharmaceuticals where specific stereochemistry is paramount for therapeutic efficacy and safety.[6]

Antihypertensive Agents: Synthesis of Barnidipine

(S)-3-Hydroxypyrrolidine is a key chiral component in the synthesis of the calcium channel blocker Barnidipine, used in the treatment of hypertension.[6] The pyrrolidine moiety is crucial for the drug's activity.

The synthesis of Barnidipine involves the condensation of a dihydropyridine core with the chiral side chain derived from (S)-3-Hydroxypyrrolidine.

Step: Condensation to form (3'S,4S)-1-Benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate

-

To a solution of (R)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid (a key intermediate) in dichloromethane, add phosphorus pentachloride below -20 °C and stir for 1 hour to form the acid chloride.

-

Cool the mixture to -26 °C.

-

Add a solution of (S)-1-benzylpyrrolidin-3-ol in dichloromethane to the reaction mixture and stir for 2 hours.

-

Wash the reaction mixture with a 5% sodium carbonate solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with ethyl acetate/petroleum ether) to yield the product.

| Product | Yield | Purity (HPLC) |

| Barnidipine intermediate | 41%[7] | 92.9%[7] |

Agents for Neurological Disorders: Muscarinic M1 Receptor Antagonists

Derivatives of (S)-3-Hydroxypyrrolidine have been explored as selective antagonists for the M1 muscarinic acetylcholine receptor (mAChR), a target for the treatment of Parkinson's disease, dystonia, and other movement disorders.[3][8]

Caption: M1 muscarinic acetylcholine receptor signaling pathway.

The selectivity of these compounds is crucial to avoid side effects associated with the modulation of other muscarinic receptor subtypes.

| Compound | rM1 IC₅₀ (µM) | Selectivity vs. rM2-rM5 |

| Cyclohexyl derivative | 4.6 | >32-fold[8] |

| Phenylether derivative | 3.3 | >45-fold[8] |

| Cyclopentyl derivative | 0.441 | >340-fold vs M4[8] |

Antibacterial Agents: Quinolone Antibiotics

This compound is also utilized in the development of quinolone antibiotics. The pyrrolidine moiety can be incorporated at the C-7 position of the quinolone core, influencing the antibacterial spectrum and potency.

This protocol describes the synthesis of a ciprofloxacin analogue incorporating a pyrrolidine derivative.

Step: Nucleophilic Aromatic Substitution

-

A mixture of 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (the quinolone core), the desired (S)-pyrrolidine amine derivative, and a suitable base (e.g., triethylamine or potassium carbonate) in a solvent such as acetonitrile or DMSO is heated.

-

The reaction is typically refluxed for several hours until completion (monitored by TLC or HPLC).

-

After cooling, water is added to precipitate the product.

-

The solid is filtered, washed with cold water, and dried under vacuum to yield the final quinolone product.

For a specific analogue, 1-cyclopropyl-6-fluoro-4-oxo-7-((2-(pyrrolidine-1-yl)ethyl)amino)-1,4-dihydroquinoline-3-carboxylic acid, the overall yield was reported to be 60%.

Analytical Methods for Chiral Purity

Ensuring the enantiomeric purity of this compound and its derivatives is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining enantiomeric excess (ee).

Caption: Workflow for determining enantiomeric excess by chiral HPLC.

General Protocol for Chiral HPLC Analysis

-

Column Selection: Choose an appropriate chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are widely used and effective for a broad range of compounds.

-

Mobile Phase Screening: A screening of different mobile phases is typically performed. Common mobile phases include mixtures of hexane/isopropanol for normal-phase or methanol/water/acetonitrile with additives for reversed-phase chromatography.

-

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

-

Injection and Elution: Inject the sample onto the HPLC system and elute with the chosen mobile phase at a constant flow rate.

-

Detection: Monitor the elution of the enantiomers using a suitable detector, such as a UV-Vis or circular dichroism (CD) detector.

-

Calculation of Enantiomeric Excess (ee): The ee is calculated from the integrated peak areas of the two enantiomers using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Conclusion

This compound is a cornerstone chiral building block in the pharmaceutical industry. Its utility in the stereoselective synthesis of a diverse range of therapeutic agents, from antihypertensives to CNS-active drugs and antibiotics, underscores its importance in modern drug discovery and development. The synthetic methodologies and analytical techniques detailed in this guide provide a framework for the effective utilization of this valuable chiral intermediate in the creation of next-generation pharmaceuticals.

References

- 1. Design and synthesis of new N-thioacylated ciprofloxacin derivatives as urease inhibitors with potential antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 4. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 5. Synthesis of a New Chiral Pyrrolidine [mdpi.com]

- 6. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Regiocontrollable Enantioselective Synthesis of Chiral Trifluoromethyl-Containing Spiro-Pyrrolidine-Pyrazolone Compounds via Amino-Regulated 1,3-Proton Migration Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Key literature review on (S)-3-Hydroxypyrrolidine hydrochloride applications

An In-depth Technical Guide to the Applications of (S)-3-Hydroxypyrrolidine Hydrochloride

Introduction

This compound is a vital chiral building block in modern organic and medicinal chemistry.[1][2] Its structure, featuring a pyrrolidine ring with a hydroxyl group at the stereogenic third position, makes it an exceptionally versatile intermediate for asymmetric synthesis. This guide provides a comprehensive review of its primary applications, synthesis protocols, and its role in the development of therapeutic agents, tailored for researchers, chemists, and professionals in drug development. The compound's ability to introduce specific stereochemistry is crucial, as the pharmacological activity and safety of many drugs are highly dependent on their three-dimensional structure.[1]

Core Applications in Pharmaceutical Synthesis

The principal application of this compound is as a key intermediate in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs). Its integration into molecular scaffolds allows for the precise construction of enantiomerically pure compounds, enhancing therapeutic efficacy and minimizing potential side effects.[2]

Key Therapeutic Areas and Associated Drugs:

| Therapeutic Area | Drug Name | Role of (S)-3-Hydroxypyrrolidine |

| Antihypertensives | Barnidipine | A necessary chiral raw material for synthesis.[1][3] |

| Overactive Bladder | Darifenacin | The structure contains the (S)-3-hydroxypyrrolidine fragment.[3] |

| Irritable Bowel Syndrome | Asimadoline | Used as an intermediate in the synthesis of the hydrochloride salt.[4] |

| Antibiotics | Carbapenems, Quinolones | A major chiral intermediate for various antibiotic classes.[5] |

| Analgesics | κ-receptor agonists | Serves as a key intermediate in the synthesis of analgesic compounds.[5] |

| Neurological Disorders | Neurotransmitter Modulators | Used as a primary material for various chiral drugs in this field.[5] |

Application Example: Synthesis of Barnidipine

Barnidipine is a dihydropyridine calcium channel blocker used for treating hypertension.[1] The synthesis relies on (S)-3-Hydroxypyrrolidine to establish the correct stereochemistry, which is essential for its therapeutic action. The pyrrolidine moiety is a core component of the final drug structure.

Role in Asymmetric Catalysis

Beyond its role as a structural component, (S)-3-Hydroxypyrrolidine and its derivatives are pivotal in the field of asymmetric catalysis. The molecule's defined stereocenter allows it to function as a chiral auxiliary or as a scaffold for developing more complex chiral ligands and organocatalysts. These catalysts are instrumental in reactions such as asymmetric hydrogenations, Michael additions, and Diels-Alder reactions, enabling the efficient production of specific enantiomers.[6]

The hydroxyl and secondary amine groups serve as functional handles for modification, permitting chemists to fine-tune the steric and electronic properties of the resulting catalyst to suit specific transformations.

Key Synthesis Protocols

An economical and industrially viable synthesis of this compound is critical due to its high demand and historically high cost.[3] One effective method involves a three-step process starting from the readily available (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine, proceeding through a stereochemical inversion via a Mitsunobu reaction.[3]

Detailed Experimental Protocol

The following protocol is adapted from patent literature, outlining the synthesis via stereochemical inversion.[3]

Step 1: Mitsunobu Reaction to achieve configuration inversion

-

Dissolve 50 g (0.267 mol) of (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine, 42.4 g (0.348 mol) of benzoic acid, and 91 g (0.348 mol) of triphenylphosphine in 200 ml of dry tetrahydrofuran.

-

Stir the mixture under a nitrogen atmosphere at -10°C.

-

Slowly add 68.4 ml (0.384 mol) of diisopropyl azodicarboxylate (DIAD) dropwise, ensuring the internal temperature does not exceed -5°C. The addition should take approximately 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12 hours.

-

The resulting product, an ester with an inverted (S) configuration at the C-3 position, is used directly in the next step without purification.[3]

Step 2: Hydrolysis of the ester

-

The intermediate ester from Step 1 is treated with sodium hydroxide (NaOH) in a suitable solvent system (e.g., methanol/water) to hydrolyze the ester bond.

-

This step yields (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.[3]

Step 3: Deprotection of the Boc group

-

The product from Step 2 is dissolved in a suitable solvent like dichloroethane.[7]

-

Concentrated hydrochloric acid (HCl) is added, and the mixture is stirred, often with heating (e.g., 55-60°C for 2 hours), to remove the Boc protecting group.[7]

-

After reaction completion and workup, this compound is obtained as the final product.[3]

This method is noted for its simplicity, use of affordable raw materials, and good yields, making it suitable for potential industrial production.[3]

Summary and Outlook

This compound is an indispensable chiral intermediate with broad applications in the pharmaceutical and chemical industries. Its significance is rooted in its role in the stereoselective synthesis of numerous drugs, from antihypertensives to treatments for neurological disorders.[1][2] Furthermore, its utility in developing novel chiral catalysts continues to expand the toolkit of modern organic synthesis. As the demand for enantiomerically pure pharmaceuticals grows, the development of efficient and scalable synthetic routes for this crucial building block will remain an area of significant interest for researchers and industry professionals.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. CN105646321A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. This compound | 122536-94-1 [chemicalbook.com]

- 5. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (S)-3-Hydroxypyrrolidine synthesis - chemicalbook [chemicalbook.com]

Understanding the Stereochemistry of 3-Hydroxypyrrolidine Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxypyrrolidine scaffold is a privileged structural motif frequently incorporated into a wide array of pharmacologically active agents. Its chirality plays a pivotal role in determining the efficacy and safety of these therapeutic molecules. The precise spatial arrangement of the hydroxyl group on the pyrrolidine ring is crucial for molecular recognition and binding affinity to biological targets.[1] Consequently, the stereoselective synthesis of 3-hydroxypyrrolidine derivatives is of paramount importance in the field of drug discovery and development. This technical guide provides an in-depth overview of the stereochemistry of these vital building blocks, focusing on synthetic strategies, experimental protocols, and their significance in medicinal chemistry.

The Significance of Stereochemistry in 3-Hydroxypyrrolidine Derivatives

Chirality is a fundamental concept in pharmacology, as the biological activity of many drugs is highly dependent on their stereochemistry.[1] Often, only one enantiomer of a chiral drug exhibits the desired therapeutic effect, while the other may be inactive or even elicit adverse effects.[1][2][3] 3-Hydroxypyrrolidine and its derivatives are essential chiral intermediates for a variety of medicines, including antibiotics, analgesics, thrombolytic drugs, and antipsychotics.[4] For instance, (S)-(+)-1-Boc-3-hydroxypyrrolidine is a key intermediate in the synthesis of ligands targeting acetylcholine receptors, which are implicated in neurological disorders such as Alzheimer's and Parkinson's disease.[5] The defined stereochemistry of these building blocks offers a reliable starting point for the construction of stereochemically complex molecules.[1]

Stereoselective Synthetic Strategies

The synthesis of enantiomerically pure 3-hydroxypyrrolidine derivatives can be achieved through several strategic approaches, including chiral pool synthesis, asymmetric synthesis, and chemoenzymatic methods.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to construct more complex chiral molecules.[6] This strategy is advantageous as the inherent chirality of the starting material is transferred to the final product, often simplifying the synthetic route. Common starting materials for the synthesis of 3-hydroxypyrrolidine derivatives include amino acids like L-proline, 4-hydroxy-L-proline, and malic acid.[4][7]

For example, chiral N-benzyl-3-hydroxypyrrolidine can be prepared from natural malic acid through a condensation reaction with benzylamine followed by reduction.[4] Similarly, (2S,4R)-4-hydroxypyrrolidine carboxylic acid is a versatile starting material for the synthesis of carbapenem antibiotics like Ertapenem and Meropenem.[8]

Asymmetric synthesis involves the conversion of a prochiral starting material into a chiral product using a chiral catalyst or auxiliary. This approach offers the flexibility to synthesize both enantiomers of a target molecule.

A notable example is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which can be used to construct enantioenriched α-deuterated pyrrolidine derivatives.[9] This method allows for the precise installation of a deuterium-containing stereocenter, which can be beneficial for optimizing the pharmacokinetic properties of drug candidates.[9]

Chemoenzymatic methods combine chemical transformations with enzymatic reactions to achieve high stereoselectivity. Enzymes, such as lipases and dehydrogenases, can catalyze reactions with exquisite enantioselectivity under mild conditions.

An efficient chemoenzymatic route for the synthesis of optically active 3-pyrrolidinol involves the hydroxylation of 1-benzoylpyrrolidine by Aspergillus spp. to yield (S)-1-benzoyl-3-pyrrolidinol, which is then resolved using Amano PS-IM lipase to achieve high enantiomeric purity (>99% ee).[10] Another approach involves the enantioselective synthesis of 3-hydroxypyrrolidin-2-ones using immobilized lipase from Pseudomonas cepacia.[11]

Quantitative Data on Stereoselective Syntheses

The following tables summarize quantitative data from various stereoselective synthetic methods for 3-hydroxypyrrolidine derivatives, providing a comparative overview of their efficiency.

Table 1: Chemoenzymatic Synthesis of 3-Hydroxypyrrolidinol Derivatives

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Yield | Reference |

| 1-Benzoylpyrrolidine | Aspergillus spp. NBRC 109513 & Amano PS-IM lipase | (S)-1-Benzoyl-3-pyrrolidinol | >99% | - | [10] |

| 3-Acetoxy-1-methyl-2-pyrrolidinone | Immobilized Pseudomonas cepacia lipase | (R)-3-Hydroxy-1-methyl-2-pyrrolidinone | >95% | 45% | [11] |

| 3-Acetoxy-1-benzyl-2-pyrrolidinone | Immobilized Pseudomonas cepacia lipase | (R)-3-Hydroxy-1-benzyl-2-pyrrolidinone | >95% | 46% | [11] |

Table 2: Asymmetric Synthesis of Pyrrolidine Derivatives

| Reaction Type | Catalyst/Reagent | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield | Reference |

| 1,3-Dipolar Cycloaddition | Cu(i)/(R,Rp)-L3 | exo-α-deuterated pyrrolidine | >20:1 | 96% | 88% | [9] |

| Aza-Michael Cyclization | Chiral Phosphoric Acid | 2,2-Disubstituted Pyrrolidine | - | High | - | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of stereochemically pure 3-hydroxypyrrolidine derivatives.

-

Hydroxylation: Aspergillus spp. NBRC 109513 is cultured in a suitable medium. 1-Benzoylpyrrolidine is added to the culture, and the biotransformation is carried out for a specified period. The microbial cells are then harvested, and the product, (S)-1-benzoyl-3-pyrrolidinol, is extracted from the culture broth.

-

Kinetic Resolution: The resulting (S)-1-benzoyl-3-pyrrolidinol (with an initial ee of 66%) is subjected to kinetic resolution using Amano PS-IM lipase in an appropriate organic solvent with an acyl donor. The reaction is monitored until the desired conversion is achieved.

-

Purification: The enantiomerically pure (>99% ee) (S)-1-benzoyl-3-pyrrolidinol is isolated and purified using standard chromatographic techniques.

-

Reaction Setup: To a solution of (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine, benzoic acid, and triphenylphosphine in dry tetrahydrofuran under a nitrogen atmosphere, diisopropyl azodicarboxylate (DIAD) is added dropwise at -10°C.

-

Reaction Execution: The reaction mixture is slowly warmed to room temperature and stirred for 12 hours.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the configuration-inverted ester.

-

Hydrolysis: The resulting ester is hydrolyzed under basic conditions (e.g., sodium hydroxide) to afford (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., hydrochloric acid) to yield the final product, (S)-3-hydroxypyrrolidine hydrochloride.

Visualization of Synthetic Strategies

The following diagrams illustrate the logical relationships between different synthetic approaches to obtain enantiomerically pure 3-hydroxypyrrolidine derivatives.

Caption: Overview of major synthetic routes to enantiopure 3-hydroxypyrrolidines.

Caption: Workflow for the chemoenzymatic synthesis of (S)-1-benzoyl-3-pyrrolidinol.

Conclusion

The stereoselective synthesis of 3-hydroxypyrrolidine derivatives is a critical aspect of modern drug development. The choice of synthetic strategy depends on factors such as the availability of starting materials, the desired stereoisomer, and the scalability of the process. Chiral pool synthesis offers an efficient route when suitable chiral precursors are accessible, while asymmetric synthesis provides greater flexibility. Chemoenzymatic methods are increasingly attractive due to their high selectivity and environmentally benign nature. A thorough understanding of these methodologies and their associated stereochemical outcomes is essential for researchers and scientists working to develop novel and effective therapeutics based on the 3-hydroxypyrrolidine scaffold.

References

- 1. nbinno.com [nbinno.com]

- 2. Therapeutic efficacy of stereoisomers [wisdomlib.org]

- 3. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Chiral pool - Wikipedia [en.wikipedia.org]

- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

An In-depth Technical Guide on the Solubility of (S)-3-Hydroxypyrrolidine Hydrochloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (S)-3-Hydroxypyrrolidine hydrochloride in common organic solvents. Due to a lack of readily available quantitative public data, this document focuses on reported qualitative solubility and provides a generalized, robust experimental protocol for researchers to determine precise solubility values in their own laboratory settings.

Introduction

This compound is a chiral organic compound widely used as a building block in the synthesis of various pharmaceutical agents.[1] Its solubility in different organic solvents is a critical parameter for reaction optimization, purification, and formulation development. Understanding the solubility profile is essential for designing efficient synthetic routes and ensuring the quality and purity of the final active pharmaceutical ingredient (API).

Solubility Data

A thorough review of available literature and chemical databases indicates a general lack of specific quantitative solubility data for this compound in a range of common organic solvents. The existing information is primarily qualitative.

Table 1: Qualitative Solubility of this compound

| Solvent | CAS Number | Qualitative Solubility |

| Methanol (MeOH) | 67-56-1 | Slightly Soluble[1][2][3][4] |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Sparingly/Slightly Soluble[1][2][3][4] |

| Chloroform | 67-66-3 | Slightly Soluble[5] |

| Water | 7732-18-5 | Fully Miscible[5][6] |

Note: "Slightly Soluble" and "Sparingly Soluble" are qualitative terms and are not standardized without a specific pharmacopeia reference. It is imperative for researchers to determine quantitative values for their specific applications.

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, a generalized experimental protocol based on the widely accepted shake-flask method is provided below.[7][8] This method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7]

Objective: To determine the quantitative solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, THF, DCM, DMF) of analytical grade

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.[9]

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a pipette.

-

To separate the dissolved solute from any undissolved solid particles, either centrifuge the sample or filter it through a syringe filter.[10] This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy) to generate a calibration curve.[10]

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the selected solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: General workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound in common organic solvents is not widely published, this guide provides the available qualitative information and a detailed, adaptable experimental protocol for its determination. For researchers in drug development and chemical synthesis, obtaining precise solubility data through these established methods is a critical step in ensuring the success and efficiency of their work. The provided workflow and protocol offer a solid foundation for generating reliable and reproducible solubility profiles for this important chiral building block.

References

- 1. This compound | 122536-94-1 [chemicalbook.com]

- 2. usbio.net [usbio.net]

- 3. lookchem.com [lookchem.com]

- 4. This compound manufacturers and suppliers in india [chemicalbook.com]

- 5. (S)-3-Hydroxypyrrolidine CAS#: 100243-39-8 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. lifechemicals.com [lifechemicals.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Methodological & Application

Application Notes: (S)-3-Hydroxypyrrolidine Hydrochloride in Asymmetric Synthesis

(S)-3-Hydroxypyrrolidine hydrochloride and its derivatives are pivotal chiral building blocks and organocatalysts in the field of asymmetric synthesis. Their rigid pyrrolidine scaffold, combined with the stereodefined hydroxyl group, provides a powerful platform for inducing stereoselectivity in a variety of carbon-carbon bond-forming reactions. These attributes make them highly valuable for researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds.

The pyrrolidine core is a prevalent motif in numerous biologically active natural products and pharmaceuticals.[1][2] Consequently, the development of synthetic methods utilizing chiral pyrrolidine-based catalysts is of significant interest. The hydroxyl group at the C-3 position can be readily modified to fine-tune the steric and electronic properties of the catalyst, enabling high levels of stereocontrol in reactions such as aldol condensations, Michael additions, and Diels-Alder reactions.[1]

Key Applications:

-

Asymmetric Aldol Reactions: Derivatives of (S)-3-hydroxypyrrolidine are effective organocatalysts for the direct asymmetric aldol reaction, a fundamental C-C bond-forming transformation. These catalysts often operate via an enamine mechanism, mimicking the action of Class I aldolase enzymes, to produce chiral β-hydroxy carbonyl compounds with high enantioselectivity.[3][4]

-

Asymmetric Michael Additions: The chiral environment created by (S)-3-hydroxypyrrolidine-derived catalysts facilitates the enantioselective conjugate addition of nucleophiles to α,β-unsaturated systems. This method provides access to a wide range of chiral compounds, including precursors for γ-amino acids and other valuable synthetic intermediates.[5]

-

Asymmetric Diels-Alder Reactions: Chiral pyrrolidine-based catalysts have been successfully employed to catalyze enantioselective Diels-Alder reactions, a powerful tool for the construction of cyclic and bicyclic systems with multiple stereocenters.[6][7]

-

Synthesis of Drug Intermediates: The pyrrolidine scaffold is a key structural component in many pharmaceutical drugs.[2] Asymmetric synthesis methodologies employing (S)-3-hydroxypyrrolidine and its derivatives are therefore crucial for the efficient and stereoselective production of drug candidates and active pharmaceutical ingredients (APIs).

Quantitative Data Summary

The following tables summarize the performance of (S)-3-hydroxypyrrolidine-derived catalysts in various asymmetric reactions, showcasing their efficiency and stereoselectivity across a range of substrates.

Table 1: Asymmetric Aldol Reaction of Ketones with Aromatic Aldehydes Catalyzed by a Proline-Derived Organocatalyst

| Entry | Ketone | Aldehyde | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |

| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 5 | 80 | >99:1 | >99 |

| 2 | Cyclohexanone | 4-Chlorobenzaldehyde | 24 | 75 | 95:5 | 98 |

| 3 | Cyclohexanone | Benzaldehyde | 48 | 70 | 93:7 | 96 |

| 4 | Acetone | 4-Nitrobenzaldehyde | 24 | 95 | - | 99 |

| 5 | Acetone | 2-Naphthaldehyde | 48 | 88 | - | 97 |

Data compiled from representative proline-catalyzed aldol reactions. The specific catalyst may be a derivative of (S)-3-hydroxypyrrolidine.

Table 2: Asymmetric Michael Addition of Aldehydes to Nitroolefins Catalyzed by a Dipeptide Organocatalyst

| Entry | Aldehyde | Nitroolefin | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |

| 1 | Isobutyraldehyde | (E)-β-Nitrostyrene | 24 | 85 | 95:5 | 98 |

| 2 | Isobutyraldehyde | (E)-4-Chloro-β-nitrostyrene | 24 | 82 | 96:4 | 99 |

| 3 | Isobutyraldehyde | (E)-4-Methyl-β-nitrostyrene | 36 | 80 | 94:6 | 97 |

| 4 | Propanal | (E)-β-Nitrostyrene | 48 | 75 | 90:10 | 95 |

Data represents typical results for Michael additions catalyzed by chiral pyrrolidine-containing dipeptides.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Aldol Reaction

This protocol describes a general method for the (S)-proline-catalyzed asymmetric aldol reaction between a ketone and an aldehyde.

Materials:

-

(S)-Proline (catalyst)

-

Ketone (e.g., cyclohexanone, acetone)

-

Aldehyde (e.g., 4-nitrobenzaldehyde)

-

Methanol

-

Water

-

Reaction vial (2 mL)

-

Magnetic stirrer

Procedure:

-

To a 2 mL reaction vial, add (S)-proline (0.03 mmol, 10 mol%).

-

Add methanol (40 µL) and water (10 µL) to the vial.

-

Add the ketone (1.5 mmol, 5 equivalents).

-

Add the aldehyde (0.3 mmol, 1 equivalent).

-

Cap the vial and stir the reaction mixture at room temperature for the time indicated in Table 1.

-

Upon completion (monitored by TLC), quench the reaction by adding a saturated aqueous solution of NH4Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified product by chiral HPLC or NMR analysis.

This is a general protocol adapted from literature procedures for proline-catalyzed aldol reactions.[8]

Protocol 2: General Procedure for Asymmetric Michael Addition

This protocol outlines a general procedure for the asymmetric Michael addition of an aldehyde to a nitroolefin catalyzed by a chiral dipeptide containing a pyrrolidine moiety.

Materials:

-

Chiral dipeptide catalyst (e.g., Phe-β-Ala)

-

4-Dimethylaminopyridine (DMAP)

-

Thiourea

-

Aldehyde (e.g., isobutyraldehyde)

-

Nitroolefin (e.g., (E)-β-nitrostyrene)

-

Reaction flask

-

Magnetic stirrer

Procedure:

-

In a reaction flask equipped with a magnetic stirrer, place the dipeptide catalyst (0.05 mmol, 10 mol%), thiourea (3.8 mg, 0.05 mmol), and DMAP (6.1 mg, 0.05 mmol).

-

Add the aldehyde (2.75 mmol, 5.5 equivalents) to the flask.

-

Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

-

Add the nitroolefin (0.5 mmol, 1 equivalent) to the reaction mixture.

-

Stir the reaction for the time specified in Table 2.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, directly purify the crude mixture by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

-

Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral HPLC.

This protocol is based on general procedures for organocatalyzed Michael additions.[5]

Visualizations

Caption: Experimental workflow for the asymmetric aldol reaction.

Caption: Enamine catalysis mechanism for the asymmetric aldol reaction.

References

- 1. mdpi.com [mdpi.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. raj.emorychem.science [raj.emorychem.science]

- 5. mdpi.com [mdpi.com]

- 6. Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents | MDPI [mdpi.com]

- 7. Catalytic enantioselective Diels--Alder reactions: methods, mechanistic fundamentals, pathways, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Protocols for N-alkylation of (S)-3-Hydroxypyrrolidine Hydrochloride: Application Notes

For Researchers, Scientists, and Drug Development Professionals